![molecular formula C15H15ClFNO B1385462 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline CAS No. 1040685-77-5](/img/structure/B1385462.png)

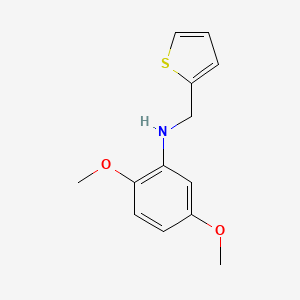

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

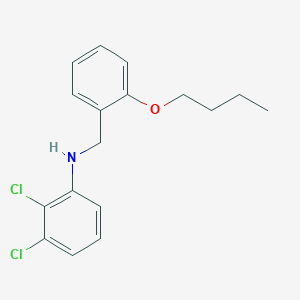

“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline” is a chemical compound that is related to a group of compounds known as ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .

Synthesis Analysis

The synthesis of these ionic liquids involves the creation of compounds containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds are differentiated by the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .Molecular Structure Analysis

The molecular structure of these compounds consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation with an alkyl substituent length from hexyl to tetradecyl and the substitution of the phenol ring at the para and meta positions with a chlorine atom and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include their solubility and thermal stability . The compounds are also characterized by the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position, as well as the length of the alkyl chain (from hexyl to tetradecyl) .科学的研究の応用

Schiff Base Formation and Structural Characterization

A notable study by Yaeghoobi, Rahman, and Ng (2009) explored the Schiff base formation involving similar structural components, emphasizing the planar nature of the constituent parts and the specific angles formed between them. The hydroxy group in their study formed a hydrogen bond to the imino N atom, indicating potential reactive sites in related compounds (Yaeghoobi et al., 2009).

Synthetic Routes and Intermediates

Mei-ling (2006) discussed the synthesis of Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, an important intermediate in the production of pentoxazone, a novel oxazolidinedione herbicide. The study highlighted the methodological simplicity and total yield of the synthesis process, which is critical in industrial chemistry (Mei-ling, 2006).

Analytical and Computational Studies

Atalay, Macit, and Bulbul (2021) presented a comprehensive study on N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, involving X-ray diffraction and computational analyses. Their research provides insight into the molecular structure, highlighting weak intermolecular hydrogen bonds that influence the packing of the crystal structure. Such studies are crucial for understanding the material properties and potential applications in various fields (Atalay et al., 2021).

Coordination Chemistry and Potential Applications

Barceló-Oliver et al. (2013) delved into the coordination chemistry of N(1)-hexyl substituted pyrimidines. Their research focused on the solubility properties and the reactivity of these compounds with metal ions like Ag(I) and Hg(II). The presence of hexyl chains and fluorine atoms led to the formation of intriguing 3D architectures in the solid state. Such studies are fundamental for applications in catalysis, material science, and potentially in pharmacology (Barceló-Oliver et al., 2013).

将来の方向性

The future directions for the research and development of these compounds could involve further exploration of their unique properties and potential applications. This could include their use in chemical synthesis, extraction, catalysis, and electrochemical processes . Additionally, the bioavailabilities of these compounds could be improved by their conversion into ionic liquids .

特性

IUPAC Name |

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO/c1-11-10-12(16)6-7-15(11)19-9-8-18-14-5-3-2-4-13(14)17/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFMHQJJCBHCML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCNC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)

![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)

![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)

![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)